molecular formula C17H19NOS2 B2504626 N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049525-55-4

N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2504626
CAS No.: 1049525-55-4
M. Wt: 317.47
InChI Key: ZGGAPNDQHPUKNO-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a thiophen-2-yl group and a 2-(methylthio)phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentanecarboxamide core, followed by the introduction of the thiophen-2-yl group and the 2-(methylthio)phenyl substituent. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism by which N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the compound’s structure and functional groups. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(methylthio)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c1-20-14-8-3-2-7-13(14)18-16(19)17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGAPNDQHPUKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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